methyl 2-[1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-amido]benzoate
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Overview
Description
Methyl 2-(1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamido)benzoate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a triazole ring, a pyridine ring, and a benzoate ester group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Scientific Research Applications
Methyl 2-(1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamido)benzoate has several applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of novel drugs due to its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Biology: The compound is employed in studying biological pathways and mechanisms, particularly those involving heterocyclic compounds.
Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit anti-fibrotic activities . Therefore, it’s possible that this compound may also target pathways involved in fibrosis.
Mode of Action
Compounds with similar structures have been found to inhibit the expression of collagen, indicating a potential interaction with collagen synthesis pathways .
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents , which could potentially influence their bioavailability and distribution.
Result of Action
Similar compounds have been found to inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro . This suggests that the compound may have anti-fibrotic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-amido]benzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) salts under mild conditions.
Coupling with Pyridine: The triazole intermediate is then coupled with a pyridine derivative using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction.
Amidation: The resulting compound undergoes amidation with a benzoic acid derivative to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated synthesis platforms to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and catalysts like palladium or copper salts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: Known for their anti-fibrotic activities.
Pyridinone derivatives: Exhibit various biological activities, including antitumor and antimicrobial effects.
Uniqueness
Methyl 2-(1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamido)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its triazole ring, in particular, provides stability and versatility in chemical reactions, making it a valuable scaffold in drug design.
Properties
IUPAC Name |
methyl 2-[(1-phenyl-5-pyridin-2-yltriazole-4-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O3/c1-30-22(29)16-11-5-6-12-17(16)24-21(28)19-20(18-13-7-8-14-23-18)27(26-25-19)15-9-3-2-4-10-15/h2-14H,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEIALAQAGJHOPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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